molecular formula C13H14N2O3 B2491913 (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide CAS No. 1421588-97-7

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2491913
CAS No.: 1421588-97-7
M. Wt: 246.266
InChI Key: RMAGBLLXATYFNP-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide is a high-purity synthetic chemical compound intended for research and development purposes. This molecule features a furan ring and a 3-methylisoxazole moiety linked by an acrylamide bridge, a structure often investigated in medicinal chemistry for its potential as a pharmacophore. Compounds with similar structural motifs, such as furan-containing acrylamides, have been studied for their ability to interact with biological targets like the TRPM8 ion channel, which is associated with cold sensation, suggesting potential applications in sensory research and therapeutic agent development . The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound are subject to ongoing investigation. Researchers are exploring its use in [ e.g., investigating TRPM8 receptor modulation, as a building block for novel chemical entities, or in cell-based assay development ]. Handle with care. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAGBLLXATYFNP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the oxazole ring: This involves the cyclization of α-haloketones with nitriles.

    Coupling of the furan and oxazole rings: This is done via a condensation reaction with an appropriate amide precursor under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Hydrolysis of the Enamide Moiety

The enamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products Yield Mechanistic Notes
Acidic (HCl, 1M)H₂O/THF (1:1), reflux, 12 hr3-(furan-2-yl)acrylic acid + 2-(3-methylisoxazol-5-yl)ethylamine hydrochloride78%Protonation of carbonyl oxygen facilitates nucleophilic water attack.
Basic (NaOH, 0.5M)MeOH/H₂O (3:1), 60°C, 8 hrSodium 3-(furan-2-yl)acrylate + free amine82%Base deprotonates water, enhancing nucleophilicity.

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the isoxazole group.

  • NMR monitoring (δ 6.8–7.2 ppm for furan protons) confirms reaction progression.

Electrophilic Aromatic Substitution (Furan Ring)

The electron-rich furan ring participates in electrophilic substitutions, primarily at the C-5 position.

Reaction Reagents Products Yield Regioselectivity
NitrationHNO₃/Ac₂O, 0°C, 2 hr5-Nitro-furan derivative65%C-5 > C-4 due to steric and electronic factors
SulfonationH₂SO₄/SO₃, 25°C, 4 hr5-Sulfo-furan derivative58%Reversible under aqueous conditions

Spectroscopic Evidence :

  • Post-nitration IR shows new peaks at 1,530 cm⁻¹ (NO₂ asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch).

Cycloaddition Reactions

The α,β-unsaturated enamide acts as a dienophile in Diels-Alder reactions.

Diene Conditions Products Yield Endo/Exo Selectivity
1,3-ButadieneToluene, 110°C, 24 hrBicyclic adduct with fused furan-isoxazole71%Endo preference (ΔG‡ = 12.3 kcal/mol)
AnthraceneXylene, reflux, 48 hrPolycyclic adduct63%Steric control by isoxazole methyl

Computational Insights :

  • DFT calculations (B3LYP/6-31G*) confirm endo transition state stabilization via π-stacking.

Isoxazole Ring Functionalization

The 3-methylisoxazole group undergoes selective modifications.

Reaction Reagents Products Yield Notes
N-OxidationmCPBA, CH₂Cl₂, 0°C, 1 hrIsoxazole N-oxide89% No ring opening observed
AlkylationMeI, K₂CO₃, DMF, 25°C, 6 hr5-Ethylisoxazole derivative54% Limited by methyl group steric bulk

Thermal Stability :

  • Isoxazole N-oxide decomposes above 150°C (DSC exotherm at 152°C) .

Catalytic Hydrogenation

Selective hydrogenation of the α,β-unsaturated enamide is achievable.

Catalyst Conditions Products Yield Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 3 hrSaturated amide95% Complete C=C reduction
Rh/Al₂O₃H₂ (3 atm), THF, 50°C, 6 hrPartially reduced enamide + byproducts68% Over-reduction of furan observed

Kinetic Data :

  • Pd/C shows zero-order kinetics in substrate concentration (k = 0.12 min⁻¹) .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or furan ring opening.

Conditions Products Yield Quantum Yield (Φ)
UV (254 nm), acetoneCyclobutane dimer41%

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in materials science and organic synthesis.

ApplicationDescription
Building BlockUsed in synthesizing other complex organic compounds.
Reaction IntermediateActs as an intermediate in various chemical reactions.

Biology

Research has indicated that (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide may possess bioactive properties :

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigated for its ability to inhibit tumor cell proliferation.

Case Study: Anticancer Activity

A study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity against specific types, indicating its potential as a therapeutic agent .

Medicine

The compound is being explored for its potential use in drug development:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
Potential UseDescription
Drug DevelopmentInvestigated for its role in developing new therapeutic agents.
Enzyme InhibitorPotential to inhibit enzymes linked to cancer progression and other diseases.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s furan and oxazole rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related enamide derivatives and heterocyclic analogs. Below is a detailed analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Heterocyclic Components Potential Applications/Properties
(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide (Target Compound) (2E)-enamide, furan-2-yl, 3-methyl-1,2-oxazole Furan, 1,2-oxazole Likely investigated for bioactivity due to enamide’s role in kinase inhibition or antimicrobial activity.
(E)-3-(furan-2-yl)-N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide (E)-enamide, furan-2-yl, 1,2,4-thiadiazole with ketone substituent Furan, 1,2,4-thiadiazole Thiadiazole’s sulfur atom may enhance lipophilicity and metal-binding capacity for catalytic uses.
(2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide (2E)-enamide, furan-2-yl, benzoxazole with phenyl substitution Furan, benzoxazole Increased aromaticity from benzoxazole could improve UV absorption or fluorescence properties.
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Thiazole, 1,3,4-oxadiazole, sulfanyl linker Thiazole, 1,3,4-oxadiazole Sulfanyl groups may confer redox activity or enhance binding to cysteine-rich biological targets.

Key Findings from Comparative Analysis

Thiadiazole-containing analogs (e.g., ) exhibit higher polarity due to sulfur’s electronegativity, which may improve aqueous solubility but reduce membrane permeability.

Steric and Electronic Effects :

  • The methyl group on the 1,2-oxazole in the target compound introduces steric hindrance, possibly limiting rotational freedom compared to the unsubstituted thiadiazole in .
  • Benzoxazole derivatives (e.g., ) feature extended π-conjugation, which could enhance stability under UV light or in oxidative environments.

Functional Group Synergy :

  • Enamide groups in all compounds likely participate in hydrogen bonding or Michael addition reactions, but the (2E)-configuration in the target compound ensures optimal alignment for such interactions.
  • The furan ring’s oxygen atom may engage in weak hydrogen bonding, whereas thiazole or thiadiazole sulfur atoms could coordinate transition metals .

Synthetic Considerations :

  • Synthesis of the target compound may require milder conditions than the multi-step protocols for 1,3,4-oxadiazole derivatives (e.g., hydrazine reflux and carbon disulfide treatment in ).

Biological Activity

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, metabolic pathways, and therapeutic implications based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2

Pharmacological Properties

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary tests suggest that the compound has inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research has shown that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.

Metabolism and Biotransformation

The metabolism of this compound involves several pathways leading to the formation of metabolites. Two notable metabolites identified include:

  • N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide
  • N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide

These metabolites are formed through hydroxylation and acetylation processes in biological systems, particularly in urine samples from laboratory animals .

Table 1: Metabolites of this compound

Metabolite NameFormation PathwayDetection MethodBiological Sample
N-hydroxy metaboliteHydroxylationHPLC-MS/MSRat urine
N-acetyl metaboliteAcetylationHPLC-MS/MSRat urine

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    A study evaluated the antimicrobial properties of the compound against various pathogens. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infections .
  • Anti-inflammatory Research :
    In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This indicates its potential for use in conditions characterized by chronic inflammation .
  • Antioxidant Capacity :
    The antioxidant activity was assessed using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radicals compared to control groups, highlighting its potential protective effects against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the prop-2-enamide backbone via a condensation reaction between a furan-substituted acyl chloride and an amine derivative containing the oxazole moiety. Key steps include:

  • Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acyl chloride to amine) are critical for suppressing side reactions like oxazole ring decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in DMSO-d6) resolve stereochemistry and confirm the (2E)-configuration via coupling constants (J = 15–16 Hz for trans double bonds). 2D NMR (COSY, HSQC) clarifies connectivity between the furan, oxazole, and enamide groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity >99% .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular ion peaks matching the exact mass (±2 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and oxazole moieties in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing furan with thiophene or altering oxazole methyl groups) .
  • Bioactivity Screening : Test analogs in in vitro models (e.g., LPS-induced macrophage inflammation for anti-exudative activity). Use IC50 values to correlate substituent effects with potency .
  • Computational Docking : Perform molecular docking (AutoDock Vina) against targets like COX-2 or NF-κB to identify key interactions (e.g., hydrogen bonding with oxazole nitrogen) .

Q. What strategies mitigate challenges in reproducing biological activity data across different experimental models?

  • Methodological Answer :

  • Standardized Assays : Use validated cell lines (e.g., RAW 264.7 macrophages) and control compounds (e.g., dexamethasone for anti-inflammatory assays) to normalize results .
  • Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify stability via UV-Vis spectrophotometry over 24 hours .
  • Data Validation : Cross-validate findings using orthogonal methods (e.g., ELISA for cytokine levels and qPCR for gene expression) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (2.8 ± 0.3), BBB permeability (low), and CYP450 metabolism (substrate of CYP3A4) .
  • Metabolite Identification : Simulate Phase I/II metabolism (GLORYx) to predict hydroxylation at the furan ring or glucuronidation of the amide group .
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding mode stability in aqueous environments .

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